molecular formula C22H23N9 B10801947 Topoisomerase II inhibitor 13

Topoisomerase II inhibitor 13

カタログ番号: B10801947
分子量: 413.5 g/mol
InChIキー: SZUYNNSSCOCFTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Topoisomerase II inhibitor 13 is a compound that targets the enzyme DNA topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cellular processes, and its inhibition can lead to the disruption of DNA metabolism, making it a valuable target for anticancer therapies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions: Topoisomerase II inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from these reactions are typically derivatives of this compound with improved pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .

科学的研究の応用

Topoisomerase II inhibitor 13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topoisomerase II enzyme mechanisms and interactions. In biology, it helps in understanding cellular processes involving DNA replication and repair .

In medicine, this compound is explored as a potential anticancer agent due to its ability to disrupt DNA metabolism in cancer cells, leading to cell death. It is also investigated for its potential to overcome multidrug resistance in cancer therapy . In the industry, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .

生物活性

Topoisomerase II inhibitors are pivotal in cancer therapy due to their ability to interfere with DNA replication and transcription. Among these, Topoisomerase II inhibitor 13 (IKE13) has emerged as a significant compound, demonstrating promising biological activity against various cancer cell lines. This article delves into the biological activity of IKE13, supported by data tables, case studies, and relevant research findings.

Inhibition of Topoisomerase II Activity

IKE13 functions primarily by inhibiting the catalytic activity of topoisomerase II (TOPO II). Research indicates that IKE13, along with its derivatives, inhibits the relaxation activity of yeast topoisomerase II (yTOPOII) and human topoisomerase II (hTOPOII) through the formation of covalent complexes with DNA. This inhibition prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells .

Intercalation and DNA Binding

The interaction of IKE13 with DNA is not solely based on its ability to inhibit TOPO II but also involves intercalation between DNA bases. This property enhances its binding affinity and therapeutic efficacy. Studies have shown that IKE13 exhibits a dose-dependent inhibition of TOPO I-mediated DNA unwinding, suggesting a similar mechanism to other known intercalating agents like m-AMSA .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of IKE13 on various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
Acute Myeloid Leukemia2.30 ± 1.87Induces apoptosis via TOPO II inhibition
Colon Cancer3.71Intercalation and stabilization of DNA breaks
Lung Cancer4.07Inhibition of TOPO II-mediated relaxation

These results indicate that IKE13 is particularly effective against acute myeloid leukemia cells, exhibiting a lower IC50 compared to other tested compounds .

Case Studies

  • Acute Myeloid Leukemia (AML) Treatment : In a study involving primary AML samples, IKE13 demonstrated synergy when combined with cytarabine, enhancing therapeutic efficacy. This combination resulted in a mean combination index of 0.79 across multiple samples, indicating significant potential for combination therapy .
  • Colon Cancer Models : In preclinical models, IKE13 showed marked cytotoxicity against colon cancer cell lines, with IC50 values comparable to established topoisomerase inhibitors like etoposide .

Comparative Analysis

To further understand the effectiveness of IKE13 relative to other topoisomerase inhibitors, we can compare it with well-known agents:

Compound Type IC50 (µM) Primary Use
EtoposideEpipodophyllotoxin5-10Testicular tumors, small-cell lung cancer
DoxorubicinAnthracycline0.5-2Breast cancer, leukemia
IKE13Imidazoacridinone2.30Acute myeloid leukemia

This comparison highlights that IKE13 exhibits competitive potency against established topoisomerase inhibitors while potentially offering reduced side effects due to its selective action on specific cancer types .

特性

IUPAC Name

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYNNSSCOCFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。